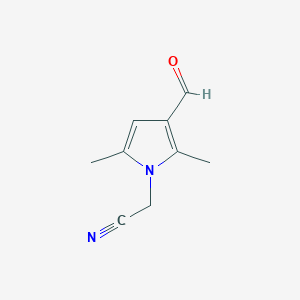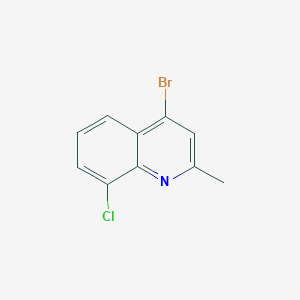
(s)-1-Benzyl-pyrrolidine-3-carboxylic acid hydrochloride
Vue d'ensemble
Description
Hydrochloric acid is a corrosive, colorless acid that is prepared by dissolving gaseous hydrogen chloride in water . It’s commonly used in various industries and scientific research .
Synthesis Analysis
The synthesis of complex organic compounds often involves modification of established methods and the development of new ones . The specifics of the synthesis would depend on the exact compound and the desired yield and purity .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques, including X-ray crystallography and NMR spectroscopy . The structure can provide insights into the compound’s properties and reactivity .Chemical Reactions Analysis
Titrimetric analysis is a common method used to study chemical reactions. It involves a complete reaction between the analyte and a reagent, the titrant . The nature of this reaction can be acid-base, redox, precipitation, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various laboratory techniques. These properties include melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Cholinesterase Inhibition
(S)-1-Benzyl-pyrrolidine-3-carboxylic acid hydrochloride has been studied for its potential as a cholinesterase inhibitor. A study found that compounds similar in structure demonstrated moderate inhibitory effects against acetylcholinesterase (AChE) and showed potential anti-butyrylcholinesterase (BChE) activity. These findings suggest its potential application in conditions where cholinesterase inhibition is beneficial, such as in the treatment of Alzheimer's disease or other cognitive disorders (Pizova et al., 2017).
Co-crystallization and Molecular Structure
The compound has been used in co-crystallization studies. For example, a study explored the co-crystallization of benzoic acid and zwitterionic l-proline, demonstrating the compound's utility in studying crystal structures and molecular interactions (Chesna et al., 2017).
Synthesis of Novel Compounds
It serves as a key precursor in the synthesis of various novel compounds. For instance, research on the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids utilized derivatives of this compound. Such studies are fundamental in the development of new drugs and materials (Bencková & Krutošíková, 1997).
Local Anesthetic Activity
The compound has been researched for its local anesthetic properties. A study from 1946 discussed the local anesthetic activity of related compounds, which suggests its potential application in the development of new anesthetic agents (Loomis & Spielmeyer, 1946).
Biochemical Study
In the field of biochemistry, derivatives of this compound have been synthesized and analyzed for their structure and biochemical properties. This includes studies on their conformational behavior and interaction with other biological molecules (Burgos et al., 1992).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3S)-1-benzylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWISXSUMOTUQQ-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-1-Benzyl-pyrrolidine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1372676.png)






![3',5'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1372686.png)
![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1372688.png)
